Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18271080
InChI: InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18271080

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate -

Specification

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name ethyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11)
Standard InChI Key BUDWQAJODKRJNX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2=CC=NN2

Introduction

Structural and Chemical Profile

Molecular Architecture and Physicochemical Properties

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate features a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylate ester group and at the 5-position with a pyrazole moiety. The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the oxadiazole core enhances electron-deficient characteristics, facilitating interactions with biological targets.

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₈H₈N₄O₃
Molecular Weight208.17 g/mol
IUPAC NameEthyl 5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=NN2
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The compound’s ester group confers lipophilicity, which may enhance membrane permeability, while the pyrazole nitrogen atoms offer sites for hydrogen bonding and coordination.

Synthesis and Characterization

Synthetic Routes and Optimization

The synthesis of ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically follows a multi-step protocol involving cyclocondensation and esterification. A representative pathway, adapted from analogous oxadiazole syntheses , involves:

  • Formation of Pyrazole Carboxylic Acid Hydrazide:
    Reaction of ethyl pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide. IR spectroscopy confirms successful conversion via disappearance of the ester carbonyl band (~1724 cm⁻¹) and emergence of amidic carbonyl (~1678 cm⁻¹) .

  • Oxadiazole Ring Cyclization:
    Treatment of the hydrazide with carbon disulfide in ethanolic potassium hydroxide induces cyclization to form the 1,3,4-oxadiazole-2-thione intermediate. Subsequent alkylation with methyl iodide or aryl aldehydes generates substituted derivatives .

  • Esterification and Purification:
    Final esterification steps employ ethyl chloroformate or diethyl oxalate in the presence of sodium ethoxide, with recrystallization from ethanol/DMF mixtures to achieve purity >95% .

Reaction Conditions:

  • Temperature: 80–100°C (reflux)

  • Solvents: Ethanol, acetic acid, DMF

  • Catalysts: Potassium hydroxide, sodium ethoxide

  • Yields: 70–80% after optimization

Spectral Characterization

Infrared Spectroscopy (IR):

  • Ester carbonyl (C=O): 1724–1733 cm⁻¹

  • Oxadiazole C=N stretch: 1642–1618 cm⁻¹

  • Pyrazole N-H stretch: 3356–3189 cm⁻¹ (in hydrazide intermediates)

¹H Nuclear Magnetic Resonance (NMR):

  • Ethyl group signals: Triplet at δ 1.25–1.37 ppm (CH₃), quartet at δ 4.11–4.34 ppm (CH₂)

  • Pyrazole protons: Multiplet at δ 6.50–7.95 ppm (aromatic H)

  • Oxadiazole protons: Singlet at δ 7.83–8.94 ppm (heterocyclic H)

¹³C NMR:

  • Ester carbonyl: δ 170.26 ppm

  • Oxadiazole C=N: δ 152.52–156.54 ppm

  • Pyrazole carbons: δ 116.37–140.77 ppm

Applications in Medicinal Chemistry

Drug Design and Structural Modifications

The bifunctional nature of ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate allows for targeted modifications:

  • Side Chain Functionalization: Introducing sulfonamide or Schiff base groups at the oxadiazole 2-position enhances antimicrobial potency .

  • Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid improves water solubility for parenteral formulations.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the pyrazole ring increase antibacterial activity .

  • Methylation of the oxadiazole nitrogen reduces cytotoxicity while maintaining efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator